molecular formula C12H8Cl2N2O2 B5838203 2,6-dichlorobenzyl 2-pyrazinecarboxylate

2,6-dichlorobenzyl 2-pyrazinecarboxylate

Cat. No.: B5838203
M. Wt: 283.11 g/mol
InChI Key: SVSVULHGBBNEJB-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl 2-pyrazinecarboxylate (CID 976247) is a synthetic organic compound with a molecular weight of 283.11 g/mol and the molecular formula C12H8Cl2N2O2 . Its structure features a pyrazine ring substituted with a carboxylate ester that is linked to a 2,6-dichlorobenzyl group, a configuration that confers unique physicochemical properties such as enhanced lipophilicity and reactivity . This makes it a valuable building block in scientific research, particularly in medicinal chemistry for the development of new pharmaceutical intermediates and in materials science for the creation of specialty chemicals with specific properties . The synthesis of this compound and its analogues typically involves esterification or coupling reactions; for instance, related 2,6-dichlorobenzyl derivatives are often prepared via EDCI-mediated coupling in dichloromethane or by reacting with 2,6-dichlorobenzyl bromide under mild conditions . As a research chemical, this compound is investigated for its potential biological activities and serves as a versatile precursor for further chemical transformations, including nucleophilic substitution on the dichlorobenzyl group or modification of the ester functionality . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-3-10(14)8(9)7-18-12(17)11-6-15-4-5-16-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSVULHGBBNEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 2,6-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Products may include 2,6-dichlorobenzoic acid and pyrazinecarboxylic acid derivatives.

    Reduction: Products may include 2,6-dichlorobenzyl alcohol and pyrazinecarbinol derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a range of substituted pyrazinecarboxylates.

Scientific Research Applications

2,6-Dichlorobenzyl 2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl 2-pyrazinecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Benzyl Esters

Ester Derivative Reactivity (Time to Completion) Lipophilicity (Solubility) Reference
Leucovorin di-(2,6-dichlorobenzyl) ester 4 hours (room temperature) High (soluble in CH2Cl2, EtOAc)
Leucovorin benzyl ester >12 hours (elevated temperature) Moderate (limited organic solubility)

Functional Group Variations in Pyrazine Derivatives

Replacing the carboxylate ester with other functional groups alters applications:

  • Methyl 3-bromo-6-methylpyrazine-2-carboxylate serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its bromine substituent, enabling cross-coupling reactions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,6-dichlorobenzyl esters, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 2,6-dichlorobenzyl esters typically involves alkylation or esterification reactions. For example, 2,6-dichlorobenzyl bromide reacts with carboxylate salts under reflux conditions in polar aprotic solvents like DMF or DMSO. Sodium carbonate is often used to deprotonate the carboxylic acid and drive the reaction forward. The high reactivity of 2,6-dichlorobenzyl bromide compared to other benzyl halides (e.g., benzyl chloride) minimizes side reactions, such as alkylation of heterocyclic nitrogen atoms, ensuring higher purity . Yield optimization requires strict control of stoichiometry, solvent choice, and reaction time.

Q. How can researchers characterize the purity and structural integrity of 2,6-dichlorobenzyl 2-pyrazinecarboxylate?

  • Methodological Answer : Chromatographic techniques (HPLC-UV, GC-MS/MS) coupled with spectroscopic methods (NMR, IR) are critical. For example:
  • HPLC-UV : A reverse-phase C18 column with UV detection at 254 nm can separate and quantify the compound from impurities like unreacted starting materials or byproducts .
  • GC-MS/MS : Headspace solid-phase microextraction (DI-HS-SPME) is effective for volatile derivatives, enabling trace-level detection .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, pyrazine carbons at δ 150–160 ppm) .

Q. What analytical challenges arise in detecting genotoxic impurities in 2,6-dichlorobenzyl derivatives, and how are they resolved?

  • Methodological Answer : Residual benzyl halides (e.g., 2,6-dichlorobenzyl chloride) are potential genotoxins. A validated HPLC-UV method using derivatization with 1-(4-nitrophenyl)piperazine (4-NPP) enhances sensitivity. The limit of detection (LOD) for such impurities can be reduced to <1 ppm by optimizing derivatization time (30–60 min) and mobile phase composition (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during esterification of pyrazinecarboxylic acids?

  • Methodological Answer : Competing pathways (e.g., hydrolysis or N-alkylation) are minimized by:
  • Solvent Selection : Use anhydrous DMF to suppress hydrolysis.
  • Catalysis : Add KI to enhance nucleophilicity via the Finkelstein reaction.
  • Temperature Control : Reflux at 80–100°C accelerates esterification while avoiding decomposition.
    Evidence from analogous syntheses shows that sodium carbonate improves yields by neutralizing HCl generated in situ, preventing acid-catalyzed side reactions .

Q. How should researchers address contradictions in IC50_{50}50​ values and docking results for dichlorobenzyl derivatives targeting enzymes like collagenase?

  • Methodological Answer : Discrepancies between experimental IC50_{50} values and computational docking energies (e.g., Gibbs free energy) may arise from solvation effects or protein flexibility. To resolve this:
  • Molecular Dynamics (MD) Simulations : Account for solvent interactions and conformational changes in the enzyme’s active site.
    - Comparative Assays : Validate docking predictions with isothermal titration calorimetry (ITC) to measure binding affinities directly.

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